Cas no 156424-67-8 (1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime)

1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime 化学的及び物理的性質
名前と識別子
-
- 1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime
- 6-Chloro-2,3,4,9-tetrahydro-carbazol-1-one oxime
- (Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
- HMS1612B06
- 156424-67-8
- SCHEMBL13925722
- MFCD00470083
- (E)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
- N-[(1E)-6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE
- CS-0328640
- AKOS001642825
- 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
- AH-262/34613004
- (NE)-N-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine
- AB00079891-01
- N-[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine
-
- MDL: MFCD01806981
- インチ: InChI=1S/C12H11ClN2O/c13-7-4-5-10-9(6-7)8-2-1-3-11(15-16)12(8)14-10/h4-6,14,16H,1-3H2/b15-11+
- InChIKey: SFQBXMSMBXJAMG-RVDMUPIBSA-N
- ほほえんだ: C1CC2=C(C(=NO)C1)NC3=C2C=C(C=C3)Cl
計算された属性
- せいみつぶんしりょう: 234.05613
- どういたいしつりょう: 234.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- PSA: 48.38
1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399310-500mg |
(E)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime |
156424-67-8 | 98% | 500mg |
¥5187 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399310-100mg |
(E)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime |
156424-67-8 | 98% | 100mg |
¥3454 | 2023-04-15 | |
OTAVAchemicals | 3463684-500MG |
N-[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine |
156424-67-8 | 95% | 500MG |
$300 | 2023-06-25 | |
A2B Chem LLC | AU98683-100mg |
(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime |
156424-67-8 | 95% | 100mg |
$423.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399310-1g |
(E)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime |
156424-67-8 | 98% | 1g |
¥5614 | 2023-04-15 | |
OTAVAchemicals | 3463684-250MG |
N-[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine |
156424-67-8 | 95% | 250MG |
$250 | 2023-06-25 | |
A2B Chem LLC | AU98683-500mg |
(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime |
156424-67-8 | 95% | 500mg |
$534.00 | 2024-04-20 | |
OTAVAchemicals | 3463684-1G |
N-[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine |
156424-67-8 | 95% | 1G |
$375 | 2023-06-25 | |
A2B Chem LLC | AU98683-250mg |
(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime |
156424-67-8 | 95% | 250mg |
$478.00 | 2024-04-20 | |
OTAVAchemicals | 3463684-100MG |
N-[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine |
156424-67-8 | 95% | 100MG |
$200 | 2023-06-25 |
1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime 関連文献
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oximeに関する追加情報
Professional Introduction to Compound with CAS No. 156424-67-8 and Product Name: 1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime
The compound with the CAS number 156424-67-8 and the product name 1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a carbazole core, combined with functional groups such as a chloro substituent and an oxime moiety, makes this molecule a versatile scaffold for drug discovery and development.
In recent years, the pharmaceutical industry has increasingly focused on the development of novel heterocyclic compounds due to their diverse biological activities. The carbazole scaffold is particularly noteworthy for its presence in numerous bioactive natural products and pharmaceuticals. Compounds derived from carbazole have shown promise in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The introduction of electron-withdrawing groups such as chlorine atoms can enhance the reactivity and binding affinity of these molecules towards biological targets.
The 6-chloro-2,3,4,9-tetrahydro-carbazol-1-one oxime derivative is a prime example of how structural modifications can lead to the discovery of new pharmacophores. The oxime functional group is known for its ability to form coordination complexes with metals and its role as a bioisostere for carbonyl groups in protein binding. This feature makes it an attractive moiety for designing drugs that interact with metalloenzymes or require specific binding interactions within biological systems.
Recent studies have highlighted the potential of this compound as a lead candidate for further medicinal chemistry optimization. Researchers have been exploring its interactions with various enzymes and receptors, aiming to identify novel therapeutic targets. The chloro substituent at the 6-position of the carbazole ring plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
One of the most compelling aspects of this compound is its versatility in serving as a building block for more complex drug candidates. The oxime group provides a site for further derivatization, allowing chemists to introduce additional functional groups or linkages that could enhance drug efficacy or selectivity. This flexibility has made it a valuable asset in synthetic chemistry efforts aimed at developing next-generation therapeutics.
The synthesis of 1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to form the carbazole core, followed by functional group interconversions such as chlorination and oximation. These synthetic routes are optimized for high yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations.
In terms of biological activity, preliminary studies have suggested that this compound exhibits promising properties in vitro. It has shown inhibitory effects on certain enzymes implicated in diseases such as cancer and inflammation. The precise mechanism of action remains under investigation, but early findings indicate that its ability to interact with biological targets may be linked to its unique structural features.
The development of novel pharmaceuticals often relies on understanding how structural changes affect molecular properties such as solubility, permeability, and metabolic stability. In this context, 1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime offers an excellent case study for how chemists can manipulate these properties through careful design. For instance, the tetrahydro substitution at positions 2–9 modifies the rigid structure of unsubstituted carbazole derivatives into a more flexible conformation that may improve bioavailability.
Advances in computational chemistry have further accelerated the discovery process by enabling researchers to predict how different structural modifications will affect biological activity. Molecular modeling studies on this compound have provided insights into its binding modes within target proteins and have guided efforts to optimize its potency and selectivity.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. The unique combination of functional groups makes it suitable for designing molecules with specialized properties tailored to industrial needs. For example, derivatives of this compound could be explored as catalysts or intermediates in organic synthesis.
As research continues to uncover new biological targets and therapeutic strategies, 1H-Carbazol-1-one, 6-chloro-2, 3, 4, 9-tetrahydro, oxime will undoubtedly play a significant role in shaping future developments within medicinal chemistry. Its structural versatility and demonstrated bioactivity make it an invaluable asset for academic researchers and industrial scientists alike.
156424-67-8 (1H-Carbazol-1-one, 6-chloro-2,3,4,9-tetrahydro-, oxime) 関連製品
- 2171251-90-2((3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid)
- 955299-30-6(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide)
- 5507-44-8(Diethoxymethylvinylsilane)
- 1421495-07-9(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine)
- 1806825-18-2(Methyl 4-(difluoromethyl)-2,6-dihydroxypyridine-3-acetate)
- 2060037-96-7((2-chloro-3-methylcyclopropyl)methanamine)
- 125316-42-9(Methyl 2-(2-aminopropanamido)propanoate)
- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2034454-70-9(N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide)
- 1805555-68-3(4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)